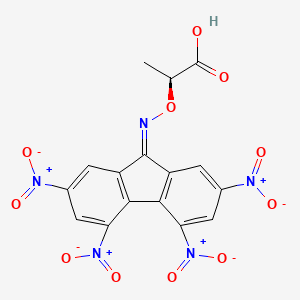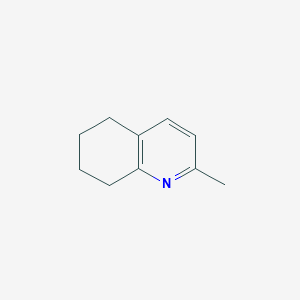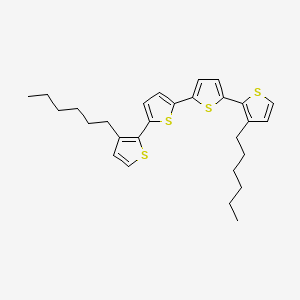
3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene
Descripción general
Descripción
3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (DHQT) is a type of organic compound derived from thiophene, a five-membered heterocyclic compound that contains sulfur. DHQT is a highly versatile compound that has been used in a wide range of synthetic organic chemistry applications, such as organic electronics and materials science. The recent development of DHQT has enabled the synthesis of novel materials with unique properties, making it an important tool for scientists and engineers.
Aplicaciones Científicas De Investigación
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene: Un análisis exhaustivo de las aplicaciones de investigación científica:
Dispositivos electrónicos orgánicos
Este compuesto actúa como una molécula donadora-aceptora en dispositivos electrónicos orgánicos debido a su movilidad de campo de 0.23 cm²/Vs. Sirve como capa activa en semiconductores, contribuyendo al desarrollo de transistores y circuitos orgánicos de alto rendimiento .
Materiales electrocrómicos
La copolimerización electroquímica de este derivado de quatertiofeno se puede utilizar para crear materiales electrocrómicos. Estos materiales cambian de color cuando se aplica un campo eléctrico, lo cual es útil para ventanas inteligentes y tecnologías de visualización .
Celdas solares orgánicas (OSCs)
Los quatertiofenos son integrales en la fabricación de OSCs. Se utilizan como recubrimientos conductores eléctricamente debido a sus excelentes propiedades de transporte de carga, lo que mejora la eficiencia y la estabilidad de las celdas solares .
Dispositivos electroluminiscentes
En dispositivos electroluminiscentes, como los OLED, este compuesto se puede utilizar como un conductor transparente. Sus propiedades ópticas y electrónicas lo hacen adecuado para capas emisoras de luz en pantallas y aplicaciones de iluminación .
Capacitores
Debido a su naturaleza conductora, este derivado de quatertiofeno se puede utilizar como una capa conductora en capacitores. Esta aplicación es crucial para el almacenamiento de energía y la gestión de la energía en dispositivos electrónicos .
Fabricación de placas de circuito impreso
Las propiedades del compuesto permiten su uso en la fabricación de placas de circuito impreso. Puede servir como una capa conductora que conecta diferentes componentes en una placa, esencial para la fabricación de electrónica moderna .
Asambleas supramoleculares
Las oligoprolinas guían el autoensamblaje de los quatertiofenos, lo cual es clave para su uso en la electrónica orgánica. El autoensamblaje controlado ayuda a prevenir la agregación no deseada y garantiza la función adecuada en dispositivos electrónicos .
Adcapas moleculares en sustratos sólidos
El crecimiento de adcapas moleculares en sustratos sólidos es fundamental para la electrónica orgánica. Este compuesto puede formar capas planas con sistemas π extendidos, que son necesarios para el desarrollo de materiales electrónicos avanzados .
Mecanismo De Acción
Target of Action
The primary target of the compound 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is organic electronic devices . This compound acts as a donor-acceptor molecule in these devices .
Mode of Action
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene interacts with its targets by acting as an active layer in semiconductors . It has a field mobility of 0.23 cm²/Vs, which allows it to effectively transfer charge within the device .
Biochemical Pathways
It is known that this compound plays a crucial role in the charge transfer process within organic electronic devices .
Result of Action
The molecular and cellular effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene’s action primarily involve facilitating charge transfer within organic electronic devices . This results in improved performance of these devices .
Action Environment
The action, efficacy, and stability of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be influenced by various environmental factors. For instance, exposure to light, air, and heat should be avoided to maintain its stability .
Análisis Bioquímico
Biochemical Properties
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in electron transfer processes, such as cytochrome P450 enzymes. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, which facilitates the redox reactions necessary for various biochemical processes .
Cellular Effects
The effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation. Additionally, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene have been observed to change over time. This compound exhibits good stability under controlled conditions, but it can degrade when exposed to light, air, or heat. Long-term studies have shown that prolonged exposure to 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can lead to alterations in cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can promote beneficial biochemical reactions. At high doses, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentration levels .
Metabolic Pathways
3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. The metabolic flux of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can influence the levels of metabolites in the cell, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene within cells can determine its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34S4/c1-3-5-7-9-11-21-17-19-29-27(21)25-15-13-23(31-25)24-14-16-26(32-24)28-22(18-20-30-28)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDVGCCQHBDHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478430 | |
| Record name | 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132814-91-6 | |
| Record name | 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (contains 3% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,3'''-dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (DH4T)?
A1: this compound (DH4T) is an alkyl-substituted oligothiophene consisting of four thiophene rings linked at the 2 and 5 positions. Two of the thiophene rings, at opposing ends of the molecule, are substituted at the 3 position with a hexyl group.
Q2: How does the structure of DH4T influence its interaction with gold surfaces?
A: Research using in situ scanning tunneling microscopy (STM) has shown that DH4T molecules adsorb onto Au(111) surfaces in a specific arrangement. [] The molecules form lamellae structures with their molecular axes aligning along the main axis of the gold substrate. The hexyl side chains of DH4T play a crucial role in this interaction, as they interdigitate with each other, enhancing intermolecular interactions and promoting ordered self-assembly on the surface. []
Q3: Can the conformation of DH4T change upon photoexcitation, and how is this relevant to its properties?
A: Yes, femtosecond stimulated Raman spectroscopy (FSRS) studies have revealed that photoexcitation of DH4T in solution triggers ultrafast structural relaxation. [] This relaxation involves changes in the vibrational frequencies and intensity ratios of specific C=C stretching modes within the molecule, indicating a shift towards a more planar conformation in the excited state. [] This conformational change upon photoexcitation is crucial for understanding the photophysical properties and potential applications of DH4T in areas like organic electronics and photovoltaics.
Q4: What are the potential applications of DH4T in photocatalysis?
A: DH4T has been explored as a potential sensitizer for semiconductor photocatalysts like mesoporous tungsten(VI) oxide (WO3). [] By covalently attaching DH4T to the surface of WO3, researchers aim to enhance the photocatalytic activity of the material. This is based on the principle that the π-conjugated system of DH4T can absorb light and then transfer the photoexcited electrons to the WO3, increasing its ability to drive photocatalytic reactions. []
Q5: How does the presence of the hexyl groups in DH4T affect its complexation behavior with metal centers?
A: Studies investigating the coordination chemistry of DH4T with the cyclopentadienylruthenium(II) moiety have provided insights into the role of the hexyl substituents. [] It was observed that the presence of the hexyl groups on the terminal thiophene rings of DH4T directs the metal complexation exclusively to these outer rings. [] This suggests that the alkyl substituents exert a steric and electronic influence that favors metal coordination at those specific positions. This understanding of regioselectivity in metal complexation is important for designing and synthesizing DH4T derivatives with tailored properties for applications in catalysis and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


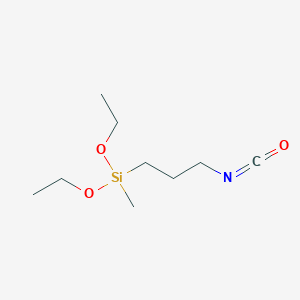
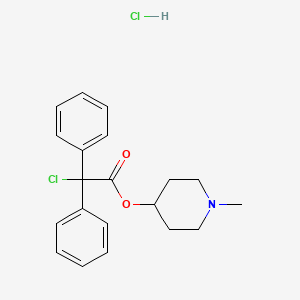
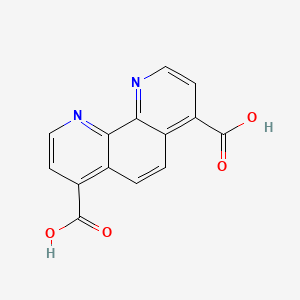
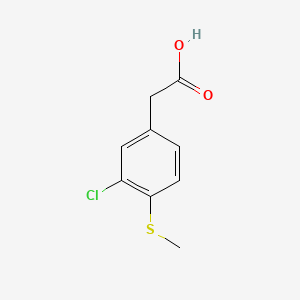
![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)


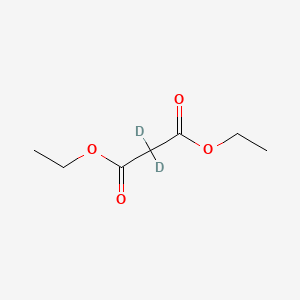
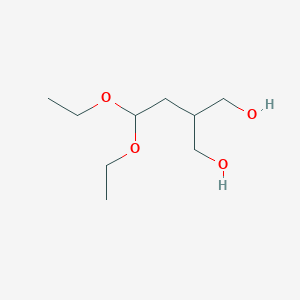

![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
